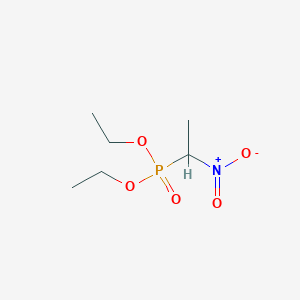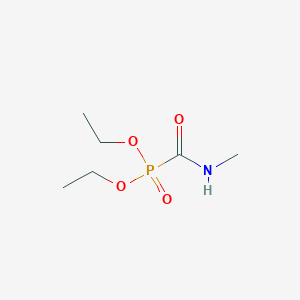
2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- is a heterocyclic compound that features a benzene ring fused to a thiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- typically involves the reaction of 6,7-dimethoxy-2H-1,3-benzothiazine with dimethyl acetylenedicarboxylate in aqueous methanol. This reaction yields unexpected heterocyclic structures . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of common reagents and solvents, along with optimization of reaction conditions, can facilitate the transition from laboratory to industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- undergoes various chemical reactions, including:
Cycloaddition Reactions: Reacts with dimethyl acetylenedicarboxylate to form condensed-skeleton heterocycles.
Substitution Reactions: The presence of methoxy groups allows for nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Dimethyl Acetylenedicarboxylate: Used in cycloaddition reactions.
Aqueous Methanol: Common solvent for reactions involving this compound.
Major Products Formed
The major products formed from the reactions of 2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- include various heterocyclic compounds with unique structures .
Applications De Recherche Scientifique
2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- involves its interaction with various molecular targets. The compound’s structure allows it to participate in cycloaddition and substitution reactions, leading to the formation of new chemical entities. These interactions can affect biological pathways and enzyme activities, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzothiazine: Another isomer with a different ring structure.
Benzothiazole: Contains a similar benzene-thiazole ring system but lacks the methoxy and methyl groups.
Uniqueness
2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- is unique due to the presence of methoxy groups at the 6 and 7 positions and a methyl group at the 4 position.
Propriétés
Numéro CAS |
59484-83-2 |
|---|---|
Formule moléculaire |
C11H13NO2S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
6,7-dimethoxy-4-methyl-2H-1,3-benzothiazine |
InChI |
InChI=1S/C11H13NO2S/c1-7-8-4-9(13-2)10(14-3)5-11(8)15-6-12-7/h4-5H,6H2,1-3H3 |
Clé InChI |
LPQZOVNOMLZSGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCSC2=CC(=C(C=C12)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)




